![molecular formula C20H27N5O4S B5527411 4-(2-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5527411.png)
4-(2-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine
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Description
Synthesis Analysis
The synthesis of compounds related to the chemical structure of interest involves several sophisticated chemical reactions. For instance, a study by Bhat et al. (2018) discusses a one-pot Biginelli synthesis that includes a compound containing both piperazine and morpholine moieties. This method yields dihydropyrimidinone derivatives through a reaction involving enaminones, urea, and various substituted benzaldehydes, demonstrating an efficient synthesis route for complex molecules (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to our chemical of interest has been elucidated using advanced techniques such as single crystal X-ray crystallography. This method provides detailed insights into the three-dimensional arrangement of molecules, highlighting the spatial configuration of the morpholine moiety and its interaction within the compound structure (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds with morpholine and piperazine structures often lead to the formation of products with significant biological activity. For example, the synthesis of morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen indicates a strategic approach to improve drug delivery through chemical modification, showcasing the compound's reactivity and potential in pharmaceutical applications (Rautio et al., 2000).
Physical Properties Analysis
The physical properties of compounds containing morpholine and piperazine units, such as solubility and lipophilicity, are crucial for their application in drug design and delivery. Studies on prodrugs of naproxen with morpholinyl and methylpiperazinyl groups have revealed enhancements in skin permeation, highlighting the impact of chemical modifications on the physical properties of pharmaceutical compounds (Rautio et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the structural configuration of the morpholine and piperazine groups within the compound. For example, the study of morpholinopyrimidine derivatives as anti-inflammatory agents shows how the incorporation of these moieties into compounds can result in significant biological activity, indicating the chemical versatility and potential therapeutic value of such structures (Fatima et al., 2023).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[2-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-16-14-19(23-10-12-29-13-11-23)22-20(21-16)24-6-8-25(9-7-24)30(26,27)18-5-3-4-17(15-18)28-2/h3-5,14-15H,6-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBUQMRMCUEVRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{4-[(3-Methoxyphenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine |
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